![molecular formula C11H16O B011611 1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone CAS No. 108338-49-4](/img/structure/B11611.png)
1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone is a chemical compound that belongs to the family of cyclohexenones. It has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, are crucial aspects to explore.
Wirkmechanismus
The mechanism of action of 1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone is not fully understood. However, studies suggest that the compound may inhibit the activity of certain enzymes, leading to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
Studies have shown that the compound exhibits various biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties, which may be due to its ability to inhibit the activity of certain enzymes. Additionally, the compound has been found to exhibit potential anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The compound exhibits several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, the compound exhibits potential therapeutic effects, making it a promising candidate for the development of new drugs. However, the compound also has limitations, including its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for research on 1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone. One potential direction is to further explore its potential therapeutic effects, including its ability to induce apoptosis in cancer cells and its anti-inflammatory properties. Additionally, further research could investigate the compound's potential use in the development of new materials, including polymers and liquid crystals. Finally, research could focus on developing new synthetic methods for the compound, which could lead to the synthesis of new derivatives with potentially improved properties.
In conclusion, 1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone is a chemical compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are all crucial aspects to explore in scientific research. Further research on this compound could lead to the development of new drugs and materials with potentially significant therapeutic and industrial applications.
Synthesemethoden
The synthesis of 1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone involves the reaction of 4-cyclohexene-1,3-dione with propenyl magnesium bromide in the presence of a catalyst. The reaction results in the formation of the desired compound, which is then purified through various techniques, including column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
The compound has various scientific research applications, including its use in the synthesis of other compounds, such as heterocyclic compounds. It has also been used in the development of new drugs, as it exhibits potential anticancer, anti-inflammatory, and antimicrobial properties. Additionally, the compound has been studied for its potential use in the development of new materials, including polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
108338-49-4 |
|---|---|
Produktname |
1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone |
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-[4-[(Z)-prop-1-enyl]cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h3-5,11H,6-8H2,1-2H3/b4-3- |
InChI-Schlüssel |
RUAJLMPLRCGEKX-ARJAWSKDSA-N |
Isomerische SMILES |
C/C=C\C1=CCC(CC1)C(=O)C |
SMILES |
CC=CC1=CCC(CC1)C(=O)C |
Kanonische SMILES |
CC=CC1=CCC(CC1)C(=O)C |
Synonyme |
Ethanone, 1-[4-(1-propenyl)-3-cyclohexen-1-yl]-, (Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




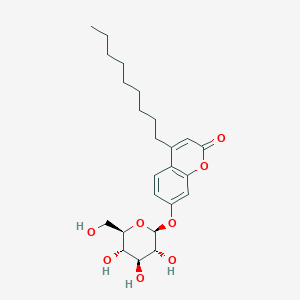


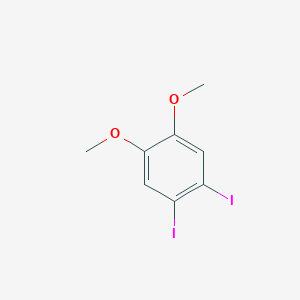
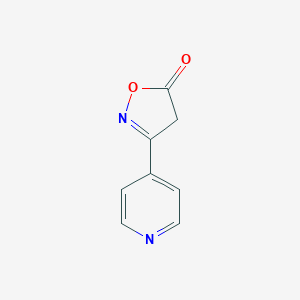
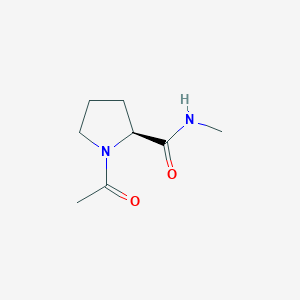
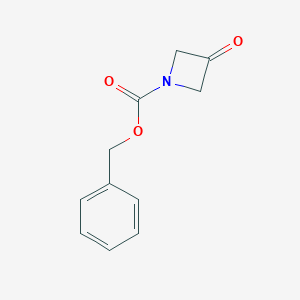
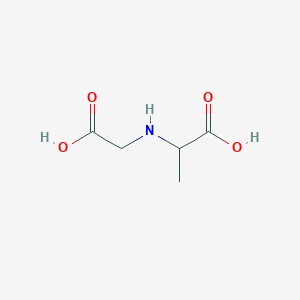
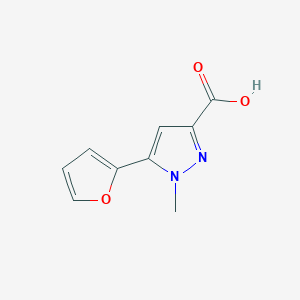
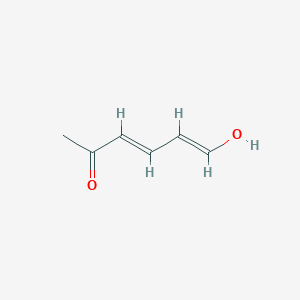
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
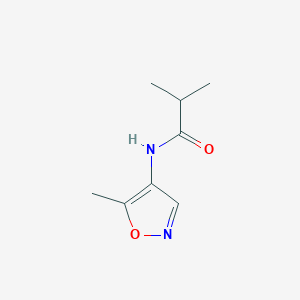
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)